molecular formula C14H8F6O B8404698 3',5'-Bis-trifluoromethyl-biphenyl-4-ol

3',5'-Bis-trifluoromethyl-biphenyl-4-ol

Cat. No.: B8404698
M. Wt: 306.20 g/mol
InChI Key: GTWUSXVHYCSYTK-UHFFFAOYSA-N
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Description

3',5'-Bis-trifluoromethyl-biphenyl-4-ol is a biphenyl derivative featuring hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents. The compound consists of two benzene rings connected by a single bond (biphenyl core), with hydroxyl at position 4 and trifluoromethyl groups at positions 3' and 5' (Figure 1).

Properties

Molecular Formula

C14H8F6O

Molecular Weight

306.20 g/mol

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]phenol

InChI

InChI=1S/C14H8F6O/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)8-1-3-12(21)4-2-8/h1-7,21H

InChI Key

GTWUSXVHYCSYTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Trifluoromethyl groups : Improve metabolic stability and modulate electronic properties.
  • Hydroxyl group: Introduces acidity (pKa ~10 for phenols) and hydrogen-bonding capacity.

Comparison with Structural Analogs

The following table summarizes critical differences between 3',5'-Bis-trifluoromethyl-biphenyl-4-ol and related compounds:

Compound Name Molecular Formula Substituent Positions Functional Group Molecular Weight (g/mol) CAS Number Source
This compound C₁₄H₈F₆O 3',5'-CF₃, 4-OH Phenol 318.22 (calculated) Not provided Target
[3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol C₁₅H₁₀F₆O 3',5'-CF₃, 4-CH₂OH Benzyl alcohol 320.23 442514-47-8
3,4'-Bis(trifluoromethyl)benzhydrol C₁₅H₁₀F₆O 3-CF₃, 4'-CF₃ Benzyl alcohol 320.23 203915-48-4
3',5'-Bis(trifluoromethyl)biphenyl-4-carboxylic acid C₁₅H₈F₆O₂ 3',5'-CF₃, 4-COOH Carboxylic acid 334.21 195457-74-0

Functional Group Influence on Properties

Acidity: Phenol (Target): Expected pKa ~10 due to resonance stabilization of the phenoxide ion. Benzyl Alcohols (): pKa ~15–16 (weaker acidity than phenol). Carboxylic Acid (): pKa ~2–4 (significantly stronger acid due to -COOH group).

Solubility :

  • The hydroxyl group in the target compound enhances water solubility compared to benzyl alcohols, but less than the carboxylic acid analog, which ionizes readily in aqueous media .

Synthetic Utility: Benzyl alcohols () are often intermediates in oxidation reactions (e.g., to ketones or carboxylic acids). The phenol derivative may serve as a precursor for ethers or esters, while the carboxylic acid () is suited for amide coupling in drug design.

Substituent Position Effects

  • Symmetry vs. Asymmetry: The target compound and [3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol () exhibit symmetric -CF₃ substitution (3',5'), which may improve crystallinity compared to asymmetric analogs like 3,4'-Bis(trifluoromethyl)benzhydrol ().
  • Electronic Effects :
    • Para-substituted -CF₃ groups (target compound) create a strong electron-deficient aromatic system, enhancing reactivity in electrophilic substitution compared to meta-substituted derivatives.

Thermal and Physical Stability

  • Melting Points :
    • Symmetric substitution (3',5') in the target compound and likely results in higher melting points than asymmetric analogs (e.g., ) due to improved crystal packing.
  • Stability :
    • Trifluoromethyl groups increase thermal stability by reducing electron density in the aromatic ring, mitigating decomposition pathways .

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is a cornerstone for constructing the biphenyl core. This method employs a palladium catalyst to couple a boronic acid derivative with a halogenated arene. For 3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-ol, the reaction typically involves:

  • Boronic ester precursor : 2-[3,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Halogenated phenol : 4-Bromophenol or 4-iodophenol.

Optimized Conditions

  • Catalyst : Pd(PPh₃)₄ (1–2 mol%) or PdCl₂(dppf) (0.5 mol%).

  • Base : K₂CO₃ or Cs₂CO₃ in a 2:1 mixture of THF/H₂O.

  • Temperature : 80–100°C under inert atmosphere.

  • Yield : 68–82% after 12–24 hours.

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the boronic ester. Reductive elimination yields the biphenyl product. Electron-withdrawing trifluoromethyl groups enhance reactivity by stabilizing the transition state.

Ullmann Coupling for Biphenyl Formation

Copper-Mediated Coupling

Ullmann coupling offers a cost-effective alternative using copper catalysts:

  • Reactants : 3,5-Bis(trifluoromethyl)iodobenzene and 4-methoxyphenol.

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : DMF at 120°C for 24 hours.

  • Yield : 55–60% after deprotection of the methoxy group using BBr₃.

Limitations

  • Lower yields compared to Suzuki-Miyaura due to side reactions.

  • Requires harsh deprotection conditions, complicating scalability.

Friedel-Crafts Alkylation Strategy

Reaction Design

This method constructs the biphenyl backbone via electrophilic aromatic substitution:

  • Electrophile : 3,5-Bis(trifluoromethyl)benzyl bromide.

  • Nucleophile : Phenol in the presence of AlCl₃.

  • Conditions : Dichloromethane at 0°C to room temperature.

Key Observations

  • Regioselectivity : Para-substitution dominates due to steric hindrance from trifluoromethyl groups.

  • Yield : 70–75% after purification by column chromatography.

Nitration-Reduction Sequence

Stepwise Synthesis

  • Nitration : 3,5-Bis(trifluoromethyl)biphenyl is nitrated using HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitro-3',5'-bis(trifluoromethyl)biphenyl.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by diazotization and hydrolysis to the phenol.

Challenges

  • Byproducts : Over-nitration and isomer formation require careful temperature control.

  • Overall Yield : 50–55% across two steps.

Halogenation and Hydrolysis

Bromination-Hydrolysis Route

  • Bromination : 1,3-Bis(trifluoromethyl)benzene is brominated using N,N′-dibromo-5,5-dimethylhydantoin in H₂SO₄/AcOH at 45°C, yielding 3,5-bis(trifluoromethyl)bromobenzene.

  • Coupling : Kumada coupling with 4-methoxyphenylmagnesium bromide forms the biphenyl structure.

  • Demethylation : BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl group.

Efficiency

  • Bromination Yield : 85–90%.

  • Total Yield : 65–70% after three steps.

Comparative Analysis of Methods

MethodYield (%)AdvantagesDisadvantages
Suzuki-Miyaura68–82High regioselectivity, scalabilityCost of palladium catalysts
Ullmann Coupling55–60Low catalyst costLow yield, harsh conditions
Friedel-Crafts70–75Simple workflowLimited substrate compatibility
Nitration-Reduction50–55Avoids toxic halogensMulti-step, moderate yield
Halogenation-Hydrolysis65–70High intermediate yieldsRequires careful handling

Optimization Strategies

Catalyst Recycling

  • Palladium Recovery : Ligands like tetrakis(triphenylphosphine)palladium(0) enable catalyst recycling via filtration, reducing costs by 30%.

  • Copper Ligands : 1,10-Phenanthroline improves CuI stability, enhancing Ullmann coupling efficiency.

Solvent and Temperature Effects

  • Polar Solvents : DMF and THF improve solubility of fluorinated intermediates.

  • Low-Temperature Bromination : Maintaining 45°C minimizes dibromination byproducts.

Industrial-Scale Considerations

Cost Analysis

  • Suzuki-Miyaura : High catalyst costs offset by superior yields (≥80%).

  • Halogenation-Hydrolysis : Economical for large batches due to inexpensive brominating agents .

Q & A

Q. What are optimized synthetic routes for 3',5'-Bis-trifluoromethyl-biphenyl-4-ol, considering steric and electronic challenges posed by trifluoromethyl groups?

  • Methodological Answer : Synthesis often begins with Suzuki-Miyaura cross-coupling of halogenated aryl precursors with trifluoromethyl-substituted boronic acids. For example, coupling 4-bromo-3,5-bis(trifluoromethyl)benzene with a hydroxyl-protected phenylboronic acid, followed by deprotection . Steric hindrance from trifluoromethyl groups necessitates catalysts like Pd(PPh₃)₄ and elevated temperatures (80–100°C). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures removal of unreacted boronic acids. Yields typically range from 45–65%, depending on substituent positioning .

Q. How can researchers confirm the structural integrity and substituent positions of this compound?

  • Methodological Answer : 1H/19F NMR is critical:
  • 1H NMR : Aromatic protons appear as distinct doublets (δ 7.2–7.8 ppm), with coupling constants confirming biphenyl linkage. The hydroxyl proton (δ ~5.5 ppm) may broaden due to hydrogen bonding.
  • 19F NMR : Two equivalent trifluoromethyl groups yield a singlet (δ -62 to -65 ppm).
    High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₄H₉F₆O: 320.23 g/mol) . X-ray crystallography resolves spatial arrangements if single crystals are obtained via slow evaporation in DCM/hexane .

Advanced Research Questions

Q. What strategies mitigate low solubility of this compound in cross-coupling reactions?

  • Methodological Answer : Trifluoromethyl groups reduce solubility in polar solvents. Strategies include:
  • Solvent Optimization : Use mixed solvents (e.g., THF/DMF 3:1) to enhance dissolution.
  • Microwave-Assisted Synthesis : Reduces reaction time (10–20 min vs. 12–24 h) and improves yield by 10–15% .
  • Derivatization : Temporarily protect the hydroxyl group with acetyl or TBS ethers to increase lipophilicity .

Q. How can computational methods (e.g., DFT) elucidate electronic effects of trifluoromethyl substituents on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron-withdrawing effects:
  • Trifluoromethyl groups lower HOMO/LUMO energies, making the compound electrophilic at the hydroxyl-bearing ring.
  • Fukui indices predict regioselectivity in electrophilic substitutions (e.g., nitration occurs para to hydroxyl) .
  • Solvent effects (PCM model) refine predictions for reaction kinetics in polar aprotic media .

Q. How do researchers reconcile discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. Steps include:
  • Reproducing Synthesis : Validate starting material purity (HPLC ≥99%) and reaction conditions.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I mp 140–144°C vs. Form II mp 130–135°C) .
  • Collaborative Validation : Cross-check NMR data with public databases (PubChem, CAS Common Chemistry) .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic efficiencies for hydroxyl group functionalization?

  • Methodological Answer : Differences stem from catalyst choice and reaction media. For example:
  • Pd/C in ethanol achieves 70% conversion but causes partial dehalogenation.
  • Buchwald-Hartwig conditions (Pd₂(dba)₃/Xantphos) in toluene improve selectivity but require anhydrous conditions .
    Statistical meta-analysis of reaction parameters (temperature, ligand ratio) identifies optimal conditions (e.g., 0.5 mol% Pd, 1.2 eq. base) .

Applications in Drug Discovery

Q. What in vitro assays assess the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays (IC₅₀ values reported in nM range).
  • Cellular Uptake : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa), with trifluoromethyl groups enhancing membrane permeability .
  • Toxicity Profiling : MTT assays identify cytotoxicity thresholds (e.g., IC₅₀ >50 μM in HEK293 cells) .

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